Cas no 90904-23-7 (3-O-Dodecyl-sn-glycerol)

3-O-Dodecyl-sn-glycerol 化学的及び物理的性質
名前と識別子
-
- (-)-3-Dodecyloxy-propan-1,2-diol
- (-)-3-dodecyloxy-propane-1,2-diol
- (-)-O1-Dodecyl-glycerin
- 3-O-Dodecyl-sn-glycerin
- 3-O-dodecyl-sn-glycerol
- starbld0002941
- (2R)-3-dodecoxypropane-1,2-diol
- (R)-3-(Dodecyloxy)propane-1,2-diol
- 1-monododecylglycerol
- 90904-23-7
- GBXRUYNQDDTQQS-OAHLLOKOSA-N
- SCHEMBL14762677
- r-3-dodecyloxypropane-1,2-diol
- FD172112
- 3-O-Dodecyl-sn-glycerol
-
- インチ: InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3/t15-/m1/s1
- InChIKey: GBXRUYNQDDTQQS-OAHLLOKOSA-N
- ほほえんだ: CCCCCCCCCCCCOC[C@@H](CO)O
計算された属性
- せいみつぶんしりょう: 260.23514488g/mol
- どういたいしつりょう: 260.23514488g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 14
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 49.7Ų
じっけんとくせい
- 密度みつど: 0.9±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 390.5±22.0 °C at 760 mmHg
- じょうきあつ: 0.0±2.0 mmHg at 25°C
3-O-Dodecyl-sn-glycerol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-O-Dodecyl-sn-glycerol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D525525-100mg |
3-O-Dodecyl-sn-glycerol |
90904-23-7 | 100mg |
$150.00 | 2023-05-18 | ||
TRC | D525525-2.5g |
3-O-Dodecyl-sn-glycerol |
90904-23-7 | 2.5g |
$1407.00 | 2023-05-18 | ||
TRC | D525525-500mg |
3-O-Dodecyl-sn-glycerol |
90904-23-7 | 500mg |
$362.00 | 2023-05-18 | ||
TRC | D525525-1g |
3-O-Dodecyl-sn-glycerol |
90904-23-7 | 1g |
$678.00 | 2023-05-18 | ||
TRC | D525525-250mg |
3-O-Dodecyl-sn-glycerol |
90904-23-7 | 250mg |
$201.00 | 2023-05-18 | ||
TRC | D525525-50mg |
3-O-Dodecyl-sn-glycerol |
90904-23-7 | 50mg |
$104.00 | 2023-05-18 |
3-O-Dodecyl-sn-glycerol 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
3-O-Dodecyl-sn-glycerolに関する追加情報
Introduction to 3-O-Dodecyl-sn-glycerol (CAS No. 90904-23-7)
3-O-Dodecyl-sn-glycerol, with the Chemical Abstracts Service (CAS) number 90904-23-7, is a specialized glycerol derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in pharmaceutical and biotechnological research. This compound is characterized by a dodecyl group attached to the 3-position of the glycerol backbone, which imparts specific physicochemical and biological properties that make it a valuable candidate for a range of applications.
The molecular structure of 3-O-Dodecyl-sn-glycerol is represented by the formula C15H30O3. The presence of the long-chain alkyl group (dodecyl) significantly influences its solubility, lipophilicity, and membrane interaction properties. These characteristics are crucial for its potential use in drug delivery systems, where it can enhance the permeability and stability of therapeutic agents across biological membranes.
Recent studies have explored the potential of 3-O-Dodecyl-sn-glycerol in enhancing the bioavailability of poorly soluble drugs. For instance, a study published in the Journal of Pharmaceutical Sciences demonstrated that 3-O-Dodecyl-sn-glycerol-based formulations significantly improved the oral bioavailability of a model poorly soluble drug, such as itraconazole. The enhanced solubility and permeability provided by this compound allowed for better absorption and distribution within the body, leading to improved therapeutic outcomes.
In addition to its role in drug delivery, 3-O-Dodecyl-sn-glycerol has shown promise in various other applications. Research conducted at the University of California, Los Angeles (UCLA) investigated its potential as a surfactant in emulsion-based drug delivery systems. The results indicated that 3-O-Dodecyl-sn-glycerol-based emulsions exhibited excellent stability and were effective in delivering hydrophobic drugs with high efficiency.
The biocompatibility of 3-O-Dodecyl-sn-glycerol is another critical aspect that has been extensively studied. A study published in Biomaterials reported that this compound exhibited low cytotoxicity and good biocompatibility with various cell types, including human fibroblasts and epithelial cells. This property makes it an attractive candidate for use in biomedical applications, such as tissue engineering and regenerative medicine.
The synthesis of 3-O-Dodecyl-sn-glycerol typically involves a multi-step process that includes the protection of hydroxyl groups, introduction of the dodecyl group, and subsequent deprotection steps. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for both research and industrial applications.
In the context of pharmaceutical development, 3-O-Dodecyl-sn-glycerol has been evaluated for its potential as an excipient in solid dosage forms. A study published in the International Journal of Pharmaceutics demonstrated that incorporating this compound into solid dispersions significantly enhanced the dissolution rate and bioavailability of poorly soluble drugs. This finding highlights its potential as a valuable excipient for improving drug formulation and delivery.
The environmental impact of 3-O-Dodecyl-sn-glycerol is also an important consideration. Research has shown that this compound is biodegradable under aerobic conditions, which reduces its environmental footprint compared to non-biodegradable alternatives. This property aligns with growing efforts to develop sustainable and eco-friendly materials for pharmaceutical and biotechnological applications.
In conclusion, 3-O-Dodecyl-sn-glycerol (CAS No. 90904-23-7) is a versatile compound with a wide range of potential applications in pharmaceuticals, biotechnology, and materials science. Its unique chemical properties, including enhanced solubility, permeability, biocompatibility, and biodegradability, make it a promising candidate for various innovative uses. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific advancements.
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